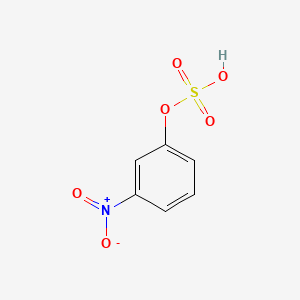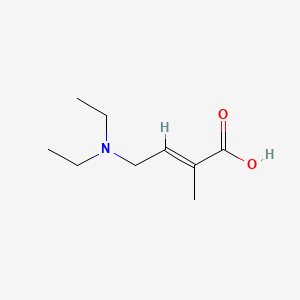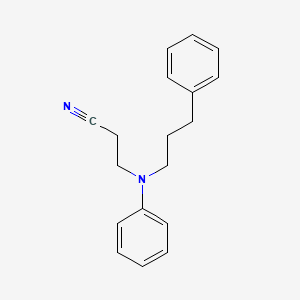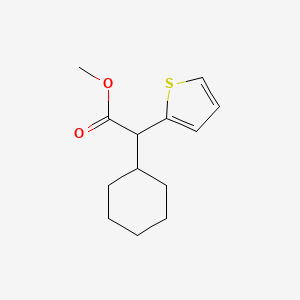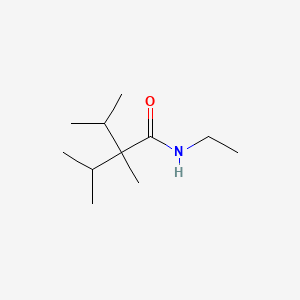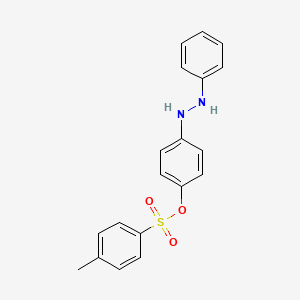
p-(2-Phenylhydrazino)phenyl p-toluenesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-(2-Phenylhydrazino)phenyl p-toluenesulphonate: is a chemical compound with the molecular formula C19H18N2O3S and a molar mass of 354.42 g/mol It is known for its unique structure, which includes a phenylhydrazine group attached to a phenyl ring, further connected to a p-toluenesulphonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of p-(2-Phenylhydrazino)phenyl p-toluenesulphonate typically involves the reaction of 2-phenylhydrazine with p-toluenesulphonic acid . The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol . The mixture is heated to facilitate the reaction, and the product is then purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: p-(2-Phenylhydrazino)phenyl p-toluenesulphonate can undergo oxidation reactions, where the phenylhydrazine group is oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the sulphonate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed:
- Various substituted phenyl derivatives from substitution reactions .
Azo compounds: from oxidation.
Hydrazine derivatives: from reduction.
Wissenschaftliche Forschungsanwendungen
Chemistry: p-(2-Phenylhydrazino)phenyl p-toluenesulphonate is used as a reagent in organic synthesis, particularly in the formation of azo compounds and hydrazine derivatives. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to investigate the effects of hydrazine derivatives on biological systems. It can serve as a model compound for studying enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical intermediates. Its reactivity makes it valuable in various manufacturing processes.
Wirkmechanismus
The mechanism of action of p-(2-Phenylhydrazino)phenyl p-toluenesulphonate involves its interaction with molecular targets such as enzymes and receptors. The phenylhydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
- p-(2-Phenylhydrazino)benzoic acid
- p-(2-Phenylhydrazino)phenyl sulphonate
- p-(2-Phenylhydrazino)phenyl acetate
Comparison: Compared to these similar compounds, p-(2-Phenylhydrazino)phenyl p-toluenesulphonate is unique due to the presence of the p-toluenesulphonate group, which enhances its solubility and reactivity. This makes it more versatile in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
82339-94-4 |
|---|---|
Molekularformel |
C19H18N2O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
[4-(2-phenylhydrazinyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H18N2O3S/c1-15-7-13-19(14-8-15)25(22,23)24-18-11-9-17(10-12-18)21-20-16-5-3-2-4-6-16/h2-14,20-21H,1H3 |
InChI-Schlüssel |
GFQNWHFXWSIYSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NNC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



